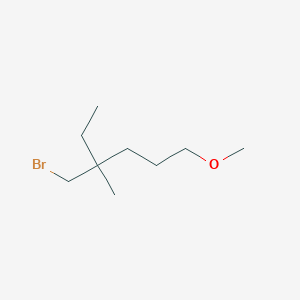

4-(Bromomethyl)-1-methoxy-4-methylhexane

Description

4-(Bromomethyl)-1-methoxy-4-methylhexane is an aliphatic brominated compound characterized by a hexane backbone with a bromomethyl group at position 4, a methoxy group at position 1, and a methyl substituent at position 2. Its molecular formula is C₈H₁₅BrO, with a molar mass of 207.108 g/mol . The compound’s structure confers reactivity at the bromomethyl site, making it a candidate for nucleophilic substitution reactions in organic synthesis. However, detailed toxicological data remain uninvestigated, necessitating cautious handling .

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

4-(bromomethyl)-1-methoxy-4-methylhexane |

InChI |

InChI=1S/C9H19BrO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3 |

InChI Key |

NBZRPZUYGCSICA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCCOC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-methyl-1-methoxyhexane with bromine in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-1-methoxy-4-methylhexane may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxy-4-methylhexane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and amines.

Oxidation Reactions: Products include alcohols and ketones.

Reduction Reactions: The primary product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-1-methoxy-4-methylhexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxy-4-methylhexane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of 4-(Bromomethyl)-1-methoxy-4-methylhexane with three analogs:

Key Observations:

- Backbone Differences : The hexane chain in the target compound contrasts with cyclohexane or aromatic backbones in analogs. Hexane derivatives typically exhibit higher conformational flexibility compared to rigid cyclohexane or aromatic systems .

- Substituent Effects :

- The methoxy group (OCH₃) in the target compound and 1-(Bromomethyl)-4-methoxycyclohexane acts as an electron-donating group, influencing reaction pathways.

- The methanesulfonyl group (SO₂CH₃) in 1-(Bromomethyl)-1-methanesulfonylcyclohexane is electron-withdrawing, enhancing electrophilic reactivity .

- The benzaldehyde group in 4-(Bromomethyl)benzaldehyde introduces aromatic electrophilicity, enabling coupling reactions absent in aliphatic analogs .

Biological Activity

4-(Bromomethyl)-1-methoxy-4-methylhexane is a brominated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity is primarily associated with its potential as a precursor in the synthesis of bioactive molecules and its interactions with biological systems.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.11 g/mol

- Structural Characteristics : The compound features a bromomethyl group which contributes to its reactivity, particularly in nucleophilic substitution reactions.

Biological Activity

The biological activity of 4-(Bromomethyl)-1-methoxy-4-methylhexane can be categorized into several key areas:

2. Cytotoxicity Studies

Cytotoxicity assays conducted on related halogenated compounds suggest that 4-(Bromomethyl)-1-methoxy-4-methylhexane may exhibit cytotoxic effects on certain cancer cell lines. The mechanism is likely related to the compound's ability to form reactive intermediates that can induce apoptosis in malignant cells.

3. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it can be utilized to create derivatives with enhanced biological activity through further functionalization, such as forming ester or amine derivatives.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of several brominated compounds, including derivatives of 4-(Bromomethyl)-1-methoxy-4-methylhexane. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(Bromomethyl)-1-methoxy-4-methylhexane | Staphylococcus aureus | 15 |

| 4-(Bromomethyl)-1-methoxy-4-methylhexane | Escherichia coli | 12 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxicity of halogenated compounds on human cancer cell lines (e.g., HeLa and MCF-7). Results suggested that 4-(Bromomethyl)-1-methoxy-4-methylhexane induced apoptosis at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 50 |

The biological activity of 4-(Bromomethyl)-1-methoxy-4-methylhexane is hypothesized to involve:

- Formation of Reactive Oxygen Species (ROS) : Halogenated compounds can generate ROS, leading to oxidative stress in cells.

- Interaction with Cellular Targets : The bromine atom may facilitate binding to proteins or nucleic acids, disrupting normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.